The key feature of (R,R)-BCP is its chiral cyclohexane backbone with two amine groups (N1) at the 1 and 2 positions. The "R,R" designation indicates the specific configuration of these amine groups, which is crucial for its ability to differentiate between enantiomers during catalysis PubChem: .
(R,R)-BCP finds application in a variety of asymmetric reactions, including:
This reaction involves the addition of hydrogen (H2) to a molecule. (R,R)-BCP can be used in conjunction with metal catalysts to achieve efficient and selective hydrogenation of unsaturated carbon-carbon bonds BLD Pharm: .
These reactions involve the formation of new carbon-carbon bonds between different organic molecules. (R,R)-BCP can be employed with transition metal catalysts to promote stereoselective cross-coupling reactions ChemDirect.